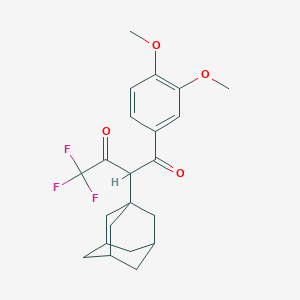![molecular formula C16H22N6OS2 B11579500 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate](/img/structure/B11579500.png)
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring, an amino group, and a diethyldithiocarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate typically involves multiple steps. One common method includes the reaction of 4-amino-6-chloro-1,3,5-triazine with 2-methoxyaniline to form the intermediate 4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with diethyldithiocarbamate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: Another compound with keto-enol tautomerism, often used in similar synthetic applications.
Uniqueness
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate is unique due to its combination of a triazine ring and a diethyldithiocarbamate moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H22N6OS2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C16H22N6OS2/c1-4-22(5-2)16(24)25-10-13-19-14(17)21-15(20-13)18-11-8-6-7-9-12(11)23-3/h6-9H,4-5,10H2,1-3H3,(H3,17,18,19,20,21) |
InChIキー |
WMYMUORYNQXTKF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11579422.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579423.png)

![2-(5-Methylpyridin-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579428.png)
![methyl (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11579433.png)

![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579445.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide](/img/structure/B11579449.png)
![methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579455.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579486.png)
![N-(4-ethoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579496.png)
![ethyl 3-oxo-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579498.png)
methanethione](/img/structure/B11579501.png)
